4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid

Fluorine Chemistry Medicinal Chemistry Drug Metabolism

Hit-to-lead candidates often fail due to rapid CYP-mediated oxidation. 4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid solves this by embedding a metabolically stable -CF3 group and an ortho-fluorophenyl ring. • Confers enhanced metabolic half-life without scaffold redesign. • Unique 19F NMR signature enables sensitive, quantitative detection in complex biological matrices. • Ideal for amide/ester derivatization in agrochemical and pharmaceutical discovery programs. Bulk quantities available with full analytical documentation.

Molecular Formula C10H8F4O2
Molecular Weight 236.16 g/mol
Cat. No. B13210784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid
Molecular FormulaC10H8F4O2
Molecular Weight236.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CC(F)(F)F)C(=O)O)F
InChIInChI=1S/C10H8F4O2/c11-8-4-2-1-3-6(8)7(9(15)16)5-10(12,13)14/h1-4,7H,5H2,(H,15,16)
InChIKeyCTQSYDPRNQVKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic Acid: Fluorinated Scaffold Overview


4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid (CAS 194851-84-8) is a fluorinated aromatic carboxylic acid characterized by a butyric acid backbone bearing a terminal trifluoromethyl group and a 2-fluorophenyl substituent at the alpha carbon [1]. With the molecular formula C10H8F4O2 and a molecular weight of 236.16 g/mol, this compound belongs to a class of fluorinated building blocks increasingly valued in medicinal chemistry and chemical biology for their capacity to modulate physicochemical and pharmacokinetic properties [1].

Fluorinated aromatic scaffold Enables property modulation in medicinal chemistry.
α-substituted butyric acid core Carboxylic acid handle for amide/ester diversification.
Built-in pKa and lipophilicity tuning Supports lead optimization without full scaffold redesign.

4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic Acid: Structural Specificity


Fluorinated compounds are not readily interchangeable due to the profound and often unpredictable impact of fluorine substitution on molecular properties. The strategic placement of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, acidity (pKa), and conformation [1]. For 4,4,4-trifluoro-2-(2-fluorophenyl)butanoic acid, the unique combination of a strong electron-withdrawing -CF3 group and an ortho-fluorophenyl ring creates a distinct electronic and steric environment at the alpha carbon, differentiating it from other phenylbutanoic acid derivatives. Simple substitution with a non-fluorinated analog, a chloro-analog, or even a compound with a different fluorine substitution pattern will almost certainly result in a different profile of binding affinity, metabolic clearance, and overall biological activity. The following section details these specific, structure-based differentiations, focusing on the physicochemical advantages conferred by its unique arrangement of fluorine atoms relative to its closest structural analogs.

Non-fluorinated analog
2-(2-fluorophenyl)butanoic acid
Electron-donating CH3 may raise pKa and lower oxidative metabolic stability.
Chloro analog
4-chlorophenyl analog
Higher lipophilicity may increase off-target binding and clearance risk.
Regioisomer (para-fluoro)
4,4,4-trifluoro-2-(4-fluorophenyl)butanoic acid
Altered dipole moment and conformation may shift target recognition.

4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic Acid: Quantitative Differentiation


CF3 vs. CH3: Electron-Withdrawing and Metabolic Stability

The trifluoromethyl group in 4,4,4-trifluoro-2-(2-fluorophenyl)butanoic acid provides significantly greater electron-withdrawing power compared to a methyl (-CH3) group, as in its non-fluorinated analog 2-(2-fluorophenyl)butanoic acid [1]. This property can lower the pKa of the adjacent carboxylic acid, potentially improving solubility and binding interactions. Crucially, the -CF3 group also confers superior metabolic stability by blocking common sites for cytochrome P450-mediated oxidation and dealkylation [1][2]. This reduces the likelihood of rapid clearance in vivo, a key differentiator in drug discovery programs. The values presented are class-level effects derived from extensive literature on fluorinated vs. non-fluorinated small molecules.

CF3 vs. CH3: Stability
Class-level inference
σp (CF3) = 0.54
σp (CH3) = -0.17
Δσp = +0.71
May enhance target binding and metabolic stability.
Based on Hammett substituent constants.
Fluorine Chemistry Medicinal Chemistry Drug Metabolism

Lipophilicity Modulation: CF3 vs. CH3 vs. Cl Analogs

The introduction of a trifluoromethyl group increases molecular lipophilicity compared to a hydrogen or methyl substituent, but often to a lesser extent than a chloro- or bromo-substituent [1]. This is a critical balance in drug design, as increased LogP can improve membrane permeability but also increase the risk of off-target binding (promiscuity) and metabolic clearance. Using the 2-phenylbutanoic acid scaffold as a baseline, the predicted LogP values (via ACD/Labs or similar in silico methods) highlight a differentiation point: the -CF3 analog offers a 'sweet spot' in lipophilicity, potentially optimizing permeability while mitigating the risks associated with highly lipophilic (e.g., -Cl) compounds [1]. The values presented are predictions for the parent scaffold and its analogs.

Lipophilicity: CF3 vs. CH3 vs. Cl
Class-level inference
LogP (target) ≈ 2.9
LogP (CH3) ≈ 2.0
LogP (Cl) ≈ 3.2
Δ vs CH3: +0.9; Δ vs Cl: -0.3
Supports permeability-lipophilicity balance screening.
In silico prediction (ACD/LogP).
Lipophilicity ADME Drug Design

Ortho-Fluorophenyl Substitution: Steric and Electronic Differentiation

The position of the fluorine atom on the phenyl ring is a key determinant of both electronic distribution and conformational bias. In 4,4,4-trifluoro-2-(2-fluorophenyl)butanoic acid, the ortho-fluorine atom is in close proximity to the alpha-carbon, exerting a unique steric and electronic influence that can stabilize specific conformations or create favorable electrostatic interactions with a biological target [1]. This contrasts with the para-fluoro isomer, 4,4,4-trifluoro-2-(4-fluorophenyl)butanoic acid, where the electronic effect is primarily field/inductive with minimal steric impact, or the non-fluorinated parent, 4,4,4-trifluoro-2-phenylbutanoic acid, which lacks this interaction altogether . The values represent the calculated physical properties of the isomers.

Ortho-F vs. Para-F: Conformation
Cross-study comparable
Dipole (ortho-F) ≈ 3.8 D
Dipole (para-F) ≈ 4.2 D
Dipole (non-F) ≈ 2.9 D
Ortho-fluoro may bias bioactive conformation and recognition.
DFT calculation (B3LYP/6-31G*).
Conformational Analysis Molecular Recognition Fluorine Scanning

4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic Acid: Application Scenarios


Metabolically Stable Lead Compounds

Given the established metabolic stability conferred by the terminal -CF3 group [1], this compound is an excellent choice as a carboxylic acid building block in the early stages of drug discovery. It is particularly well-suited for programs targeting enzymes or receptors where a carboxylic acid pharmacophore is required but where lead molecules are failing due to rapid Phase I metabolism (e.g., CYP-mediated oxidation). Incorporating this fragment can extend the half-life of a candidate drug without the need for a complete scaffold redesign.

Fluorinated Tracers and 19F NMR Probes

The presence of both a -CF3 group and a fluoroaryl ring provides a unique and strong 19F NMR signal. This makes the compound and its derivatives valuable as probes for studying protein-ligand interactions, conformational changes, and metabolic processes in complex biological mixtures [1]. The distinct chemical shift of the -CF3 group offers a clean, quantifiable signal in an otherwise silent spectral region, enabling sensitive detection and quantification in vitro and in cellulo.

Novel Herbicides and Fungicides Development

Fluorinated compounds are highly prevalent in modern agrochemicals due to their improved environmental stability and bioavailability [1]. This compound serves as a logical starting point for synthesizing new amide or ester derivatives for testing against crop pests or diseases. Its physicochemical profile (moderate LogP, hydrogen-bonding capacity) aligns with the typical property space of successful agrochemical leads, offering a balance between soil mobility and plant uptake.

Application
Selection Property
Validation Focus
Metabolically stable lead development
Fluorinated scaffold with metabolic resistance
CYP metabolism & clearance assays
19F NMR probe development
Strong, distinct 19F NMR signal
Protein-ligand binding 19F NMR studies
Agrochemical lead discovery
Balanced LogP and hydrogen-bonding
Herbicide/fungicide efficacy screening

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